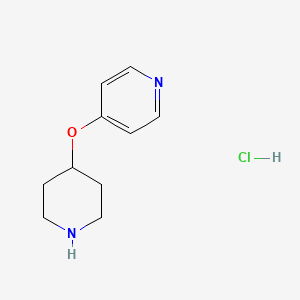
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide is an organic compound with the molecular formula C6H14INO. It is a quaternary ammonium salt that is often used as an intermediate in various chemical syntheses. This compound is known for its stability and reactivity, making it a valuable component in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide typically involves the quaternization of 3-hydroxy-1,1-dimethylpyrrolidine with an iodinating agent. One common method is to react 3-hydroxy-1,1-dimethylpyrrolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at room temperature. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide using appropriate halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium chloride or sodium bromide in acetone at reflux temperature.
Major Products Formed
Oxidation: 3-Oxo-1,1-dimethylpyrrolidin-1-ium Iodide.
Reduction: 3-Amino-1,1-dimethylpyrrolidin-1-ium Iodide.
Substitution: 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Chloride or Bromide.
Aplicaciones Científicas De Investigación
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors in the body.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain polymerization reactions.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the quaternary ammonium group can interact with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Bromide
- 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Chloride
- 1,1-Dimethyl-3-hydroxypyrrolidinium Bromide
Comparison
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide is unique due to its iodide ion, which imparts different reactivity and solubility properties compared to its bromide and chloride counterparts. The iodide ion is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the iodide salt has different solubility characteristics, which can be advantageous in certain applications.
Propiedades
Fórmula molecular |
C6H14INO |
|---|---|
Peso molecular |
243.09 g/mol |
Nombre IUPAC |
1,1-dimethylpyrrolidin-1-ium-3-ol;iodide |
InChI |
InChI=1S/C6H14NO.HI/c1-7(2)4-3-6(8)5-7;/h6,8H,3-5H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ZTRKDLPOEOIXKS-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCC(C1)O)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


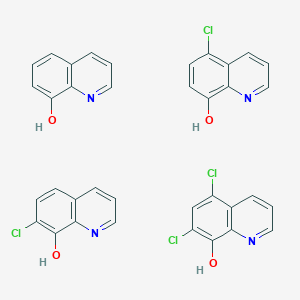

![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)


![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
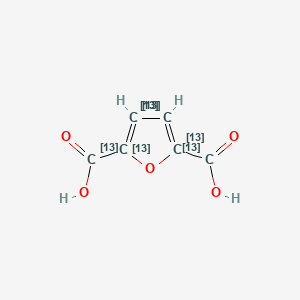

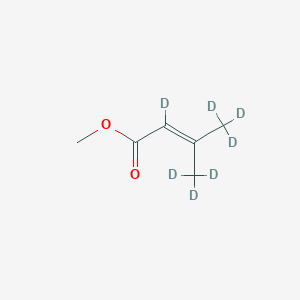
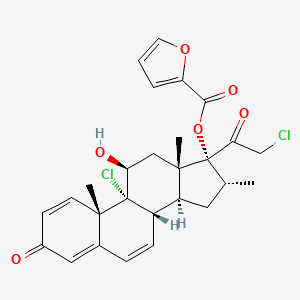
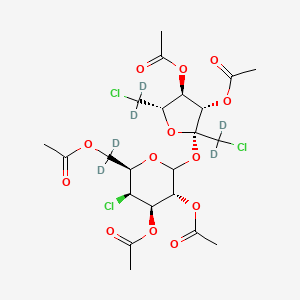
![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)
